tert-butyl N-{3-[(2,2,2-trifluoroethyl)amino]propyl}carbamate
Description
tert-butyl N-{3-[(2,2,2-trifluoroethyl)amino]propyl}carbamate: is an organic compound that features a tert-butyl carbamate group attached to a propyl chain, which is further linked to an amino group substituted with a trifluoroethyl moiety
Properties
IUPAC Name |
tert-butyl N-[3-(2,2,2-trifluoroethylamino)propyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19F3N2O2/c1-9(2,3)17-8(16)15-6-4-5-14-7-10(11,12)13/h14H,4-7H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIIAKUJJLLUNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCNCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Selection
The synthesis typically begins with 1,3-diaminopropane or its derivatives. The primary challenge lies in selectively protecting one amine while functionalizing the other. For instance, 1,3-diaminopropane allows sequential Boc protection and trifluoroethylation, but competing reactions (e.g., over-alkylation) necessitate precise stoichiometric control.
Protection Strategies
The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under mildly basic conditions (e.g., aqueous sodium bicarbonate or triethylamine). This step typically achieves >90% yield in polar aprotic solvents like tetrahydrofuran or ethyl acetate.
Stepwise Synthesis Approaches
Protection-Alkylation Route
- Boc Protection :
1,3-Diaminopropane reacts with Boc anhydride in ethyl acetate at 0–5°C, forming tert-butyl N-(3-aminopropyl)carbamate. Excess Boc anhydride and controlled pH (8–9) ensure mono-protection. - Trifluoroethylation :
The free amine undergoes alkylation with 2,2,2-trifluoroethyl iodide or methanesulfonate in the presence of a base (e.g., potassium carbonate). Phase-transfer catalysts like tetrabutylammonium bromide enhance reactivity in biphasic systems, yielding 80–85% product.
Representative Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Boc Protection | Boc₂O, NaHCO₃ | Ethyl acetate | 0–5°C | 92% |
| Alkylation | CF₃CH₂I, K₂CO₃, TBAB | Dichloromethane | 25°C | 83% |
Mixed Anhydride Condensation
An alternative route involves activating Boc-protected β-alanine as a mixed anhydride using isobutyl chloroformate. Subsequent condensation with 2,2,2-trifluoroethylamine in anhydrous ethyl acetate affords the target compound in 75–80% yield.
Catalytic Methods
Phase-Transfer Catalysis (PTC)
PTC enables efficient alkylation under mild conditions. For example, tert-butyl N-(3-aminopropyl)carbamate reacts with trifluoroethyl bromide in ethyl acetate using tetrabutylammonium bromide and 50% KOH, achieving 92–97% yield at 5–15°C.
Advantages :
- Reduced reaction time (2–4 hours).
- High selectivity for mono-alkylation.
Alternative Methodologies
Carbonyldiimidazole (CDI) Activation
CDI activates Boc-protected carboxylic acids for amide bond formation with 2,2,2-trifluoroethylamine. This method, though less common for carbamates, offers a side-reaction-free pathway with yields up to 78%.
Reductive Amination
A two-step approach involves reductive amination of tert-butyl N-(3-oxopropyl)carbamate with 2,2,2-trifluoroethylamine using sodium cyanoborohydride. This method is limited by substrate availability but provides 70–75% yield.
Comparative Analysis of Methodologies
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Protection-Alkylation | 83–92 | High | Moderate |
| PTC Alkylation | 92–97 | High | Low |
| CDI Activation | 70–78 | Moderate | High |
Key Findings :
- Phase-transfer catalysis offers the highest yields and scalability for industrial applications.
- CDI activation is cost-prohibitive for large-scale synthesis due to reagent expenses.
Industrial-Scale Production Considerations
Solvent and Catalyst Recovery
Ethyl acetate, a low-toxicity solvent, is preferred for its ease of removal via distillation. Tetrabutylammonium bromide can be recovered via aqueous extraction, reducing waste.
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-{3-[(2,2,2-trifluoroethyl)amino]propyl}carbamate can undergo various chemical reactions, including:
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino and carbamate groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride, potassium carbonate, or other bases.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the amino and carbamate groups.
Reduction: Reduced forms of the compound, potentially leading to the formation of primary amines.
Hydrolysis: Amine and carbon dioxide.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-{3-[(2,2,2-trifluoroethyl)amino]propyl}carbamate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a pharmacophore. The trifluoroethyl group can impart desirable pharmacokinetic properties, such as increased metabolic stability and improved bioavailability.
Industry: In the industrial sector, this compound may be used in the development of new materials with specific properties, such as enhanced thermal stability or resistance to chemical degradation .
Mechanism of Action
The mechanism of action of tert-butyl N-{3-[(2,2,2-trifluoroethyl)amino]propyl}carbamate involves its interaction with molecular targets through its functional groups. The trifluoroethyl group can participate in hydrogen bonding and hydrophobic interactions, while the carbamate group can form covalent bonds with nucleophilic sites on target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
- tert-butyl N-(3-bromopropyl)carbamate
- tert-butyl N-(3-hydroxypropyl)carbamate
- tert-butyl N-(3-aminopropyl)carbamate
Comparison: Compared to similar compounds, tert-butyl N-{3-[(2,2,2-trifluoroethyl)amino]propyl}carbamate is unique due to the presence of the trifluoroethyl group. This group imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications[10][10].
Biological Activity
Tert-butyl N-{3-[(2,2,2-trifluoroethyl)amino]propyl}carbamate is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C${12}$H${18}$F${3}$N${2}$O$_{2}$ with a molecular weight of approximately 292.28 g/mol. The compound features a tert-butyl group and a trifluoroethyl moiety , which contribute to its lipophilicity and metabolic stability.
The presence of the trifluoroethyl group enhances the compound's interaction with biological targets, potentially improving its pharmacokinetic properties. Compounds with similar structures have been shown to exhibit various biological activities, including:
- Enzyme Inhibition: The trifluoroethyl group can enhance binding affinity to enzymes, influencing their catalytic activity. For instance, related compounds have demonstrated slow-binding inhibition characteristics on acetylcholinesterase (AChE), leading to prolonged pharmacological effects .
- Drug Design: This compound is utilized in the design of new drug candidates aimed at modifying pharmacokinetic properties or reducing toxicity. Its ability to introduce fluoroalkyl groups can improve metabolic stability and membrane permeability.
In Vitro and In Vivo Studies
Research indicates that modifications using this compound have resulted in drug candidates with enhanced efficacy and safety profiles. In vitro studies have shown improved cellular uptake and reduced cytotoxicity compared to non-fluorinated analogs .
Applications in Medicinal Chemistry
This compound serves multiple roles in medicinal chemistry:
- Synthesis of Drug Candidates: It acts as a precursor in synthesizing various pharmacologically active molecules. Its unique structure allows for the introduction of functional groups that can significantly alter the biological properties of the resulting compounds.
- Biocompatibility Enhancement: The compound has been explored for developing biocompatible materials for applications in biomedical engineering, such as scaffolds for tissue engineering or coatings for medical implants.
Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tert-butyl N-(1-hydroxy-2,2,2-trifluoroethyl)carbamate | C${7}$H${12}$F${3}$N${O}_{3}$ | Hydroxyl group enhances solubility |
| Tert-butyl 3-Aminopropyl(methyl) carbamate | C${9}$H${20}$N${2}$O${2}$ | Contains an additional methyl group |
| Tert-butyl N-(morpholin-2-ylmethyl) carbamate | C${10}$H${20}$N${2}$O${3}$ | Morpholine ring increases cyclic stability |
The comparative analysis highlights how this compound stands out due to its trifluoroethyl group, which may enhance biological activity compared to other carbamate derivatives.
Case Studies
- Fluorinated Drug Candidates: A study involving fluorinated compounds similar to this compound showed that the introduction of trifluoromethyl groups significantly increased potency against various biological targets .
- Tissue Engineering Applications: Research demonstrated that materials modified with this compound exhibited improved cell adhesion and growth in vitro, indicating its potential use in developing scaffolds for tissue engineering.
Q & A
Basic Research Questions
Q. What are common synthetic routes for tert-butyl N-{3-[(2,2,2-trifluoroethyl)amino]propyl}carbamate?
- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example:
- Step 1 : React a tert-butyl-protected amine (e.g., tert-butyl (3-aminopropyl)carbamate) with 2,2,2-trifluoroethyl halides (e.g., bromide or iodide) in polar aprotic solvents (e.g., DMF, acetonitrile) under reflux.
- Step 2 : Use a base (e.g., KCO, NaH) to deprotonate the amine and facilitate alkylation.
- Step 3 : Purify via column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol/water mixtures.
- Key Reference : Analogous syntheses of tert-butyl carbamates are detailed in Example 252 of EP 3,294,732 B1, where 3-fluoropiperidine hydrochloride is used as a nucleophile .
Q. How is the purity and structure of this compound validated in academic research?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR confirm the presence of tert-butyl (δ ~1.4 ppm, singlet), carbamate carbonyl (δ ~155-160 ppm), and trifluoroethyl groups (δ ~3.5-4.0 ppm for -CH-CF) .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF verifies molecular weight (e.g., [M+H] at m/z 261.2 for a related carbamate) .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95%).
Q. What solvents and reaction conditions are optimal for its synthesis?
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity.
- Temperature : Reactions often proceed at 60–80°C under inert atmosphere (N/Ar).
- Catalysis : Pd-based catalysts (e.g., Pd(OAc)) may be used in cross-coupling variants .
Advanced Research Questions
Q. How do hydrogen-bonding interactions influence the solid-state structure of tert-butyl carbamate derivatives?
- Crystallographic Insights :
- Hydrogen Bonds : N–H···O interactions between the carbamate NH and carbonyl oxygen stabilize crystal packing. For example, in tert-butyl N-{3-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]propyl}carbamate, bifurcated N–H···O bonds form R_2$$^2(10) motifs .
- Packing Patterns : Chains or dimers along specific crystallographic axes (e.g., [010]) are common, as seen in C–H···O and π-π stacking interactions.
- Methodology : Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) resolves bond angles (e.g., C–N–C ~112°) and torsion angles .
Q. What strategies improve yields in palladium-catalyzed reactions involving tert-butyl carbamates?
- Optimization Parameters :
- Ligand Design : Bulky phosphine ligands (e.g., XPhos) enhance catalytic activity in Suzuki-Miyaura couplings .
- Solvent Systems : Mixed solvents (e.g., THF/HO) improve boronic acid solubility.
- Temperature Control : Stepwise heating (e.g., 25°C → 80°C) prevents premature catalyst decomposition.
- Case Study : In antiplasmodial derivative synthesis, tert-butyl carbamates coupled with boronic esters achieved 84% yield using Pd(dppf)Cl .
Q. How do structural modifications impact biological activity (e.g., anti-leukemia or CDC25 phosphatase inhibition)?
- Structure-Activity Relationship (SAR) :
- Trifluoroethyl Group : Enhances metabolic stability and lipophilicity, improving membrane permeability.
- Carbamate Linker : Flexibility (propyl chain) allows optimal positioning for target binding.
- Experimental Validation :
- Enzyme Assays : CDC25 inhibition measured via fluorescence-based phosphatase activity assays (IC values).
- Cell-Based Studies : Anti-leukemia activity tested on Jurkat cells using MTT viability assays .
Data Contradictions and Reproducibility
Q. Why do reported yields vary for similar synthetic protocols?
- Key Factors :
- Reagent Purity : Impurities in trifluoroethyl halides (e.g., moisture sensitivity) reduce yields.
- Workup Methods : Incomplete extraction (e.g., using ethyl acetate vs. DCM) may lead to losses.
- Resolution : Standardize reagent sources (e.g., anhydrous KCO) and monitor reactions via TLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
